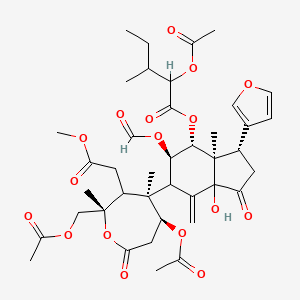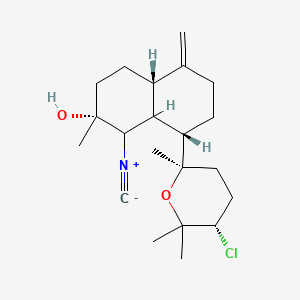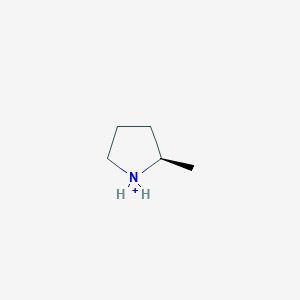
3-Aminobutane-1,2,4-triol
Descripción general
Descripción
3-Aminobutane-1,2,4-triol is a chemical compound with the molecular formula C4H11NO3 . It contains 11 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of 1,2,4-butanetriol, a closely related compound to this compound, has been achieved from corn cob hydrolysate by metabolically engineered Escherichia coli . Another study describes an unprecedented and practical strategy for the asymmetric synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol from formaldehyde via a chemoenzymatic catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of 4 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight of this compound is 121.136 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
3-Aminobutane-1,2,4-triol is an important compound in chemical synthesis. Studies have shown its utilization in various synthetic processes:
Synthesis of Enantiomers : The compound has been used in the efficient synthesis of enantiomers, utilizing starting materials such as d- or l-glucose. A key step involves the conversion of an aldehyde to an amide, highlighting its versatility in synthetic chemistry (Dunlap et al., 2008).
Convertible Isonitrile for Multicomponent Reactions : It has been applied in the synthesis of 4-isocyanopermethylbutane-1,1,3-triol (IPB), a convertible isonitrile for isocyanide-based multicomponent reactions. This demonstrates its utility in producing highly activated N-acylpyrroles and other complex molecules (Neves Filho et al., 2012).
Stereoselective Synthesis : The compound has been pivotal in the stereoselective synthesis of polyhydroxylated compounds, which have broad biological activities. These include antibacterial and antitumoral properties, indicating its importance in medicinal chemistry (Rao, 2018).
Biological and Medicinal Applications
This compound also finds applications in the biological and medicinal fields:
Cholestane Derivatives and Cancer Research : Derivatives of cholestane-3,5,6-triol, which can be synthesized from related triols, have been extensively studied for their biological importance. These derivatives exhibit anti-cancer activities against human prostate cancer cells, indicating the potential of triol derivatives in therapeutic applications (Lin et al., 2013).
Synthesis of Chiral Dendrimers : Triols derived from (R)-3-hydroxybutanoic acid and aldehydes have been used to create chiral dendrimers. These dendrimers can avidly clathrate smaller molecules, suggesting their potential application in targeted drug delivery systems (Seebach et al., 1994).
Ceramide Trafficking Inhibition : Research has indicated the use of this compound derivatives in inhibiting CERT-dependent ceramide trafficking, showcasing its potential in addressing diseases associated with ceramide dysregulation (Ďuriš et al., 2011).
High-Temperature Liquid Water Treatment
The compound has also been used in high-temperature liquid water treatment, demonstrating its utility in chemical processing and possibly in environmental applications (Yamaguchi et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-aminobutane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLGQXIKBPFHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312609 | |
| Record name | 3-Amino-1,2,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83168-64-3 | |
| Record name | 3-Amino-1,2,4-butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83168-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobutane-1,2,4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083168643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1,2,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobutane-1,2,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)



![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)
